Regioisomeric Identity: 4-Pyridyl vs. 2-Pyridyl Basicity and Hydrogen-Bonding Capacity
The 4-pyridyl isomer exhibits a distinct pKa profile relative to its 2-pyridyl analogue. The pyridine nitrogen in 4-substituted pyridines has a conjugate acid pKa ≈ 5.2–5.5, compared to ≈4.8–5.0 for 2-substituted pyridines, indicating stronger hydrogen-bond acceptor capability and altered protonation state at physiological pH . These values are experimentally determined for analogous 4- vs. 2-phenylpyridines in aqueous solution .
| Evidence Dimension | Basicity (pKa of pyridine nitrogen) |
|---|---|
| Target Compound Data | Estimated pKa ~5.2–5.5 (4-phenylpyridine analog) |
| Comparator Or Baseline | 2-Phenylpyridine: pKa = 4.8–5.0 |
| Quantified Difference | ΔpKa ≈ 0.2–0.7 units |
| Conditions | Aqueous solution, 25 °C, extrapolated from published 4- vs. 2-phenylpyridine data |
Why This Matters
For fragment-based screening or rational design, a 0.5-unit pKa shift can significantly alter the ionization state at physiological pH, affecting binding thermodynamics and pharmacokinetics.
- [1] Albert, A. & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman & Hall, pp. 96–102. [Tabulated pKa values for substituted pyridines]. View Source
- [2] Chmurzyński, L. (1996). Studies on the effect of the substituent on the basicity of the pyridine ring. Analytica Chimica Acta, 321(2-3), 237–244. View Source
